4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core substituted with a methyl group at position 5. The molecule is further functionalized by a methylene-linked 1,2,4-oxadiazole ring bearing a 4-(benzyloxy)phenyl substituent.
The compound’s synthesis likely follows methodologies analogous to those reported for structurally related derivatives, such as the coupling of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted 1,2,4-oxadiazoles under basic conditions (e.g., cesium carbonate in DMF) . Characterization via ¹H NMR, IR, and mass spectrometry would confirm the proposed structure, as demonstrated for similar analogs .
Properties
IUPAC Name |
6-methyl-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-17-7-12-22-21(13-17)28(24(29)16-31-22)14-23-26-25(27-32-23)19-8-10-20(11-9-19)30-15-18-5-3-2-4-6-18/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWGTTRCIYMWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 4-(benzyloxy)phenyl group, which can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate . The resulting 4-(benzyloxy)benzaldehyde can then be converted to the corresponding oxadiazole derivative through a cyclization reaction with hydrazine and an appropriate carboxylic acid .
The final step involves the formation of the benzooxazinone ring, which can be accomplished by reacting the oxadiazole intermediate with 2-amino-4-methylphenol under acidic conditions . The overall yield and purity of the final product can be optimized by carefully controlling the reaction conditions, such as temperature, solvent, and reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro and halogenated aromatic compounds.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, which can modulate various biochemical pathways. This property is crucial for developing therapeutic agents targeting diseases such as cancer and inflammation.
- Cell Signaling Modulation : It has the potential to affect cell signaling pathways involved in cell proliferation and apoptosis. This could make it valuable in cancer therapy where controlling cell growth is essential.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cancer Treatment : Given its enzyme inhibition and cell signaling modulation properties, it could serve as a lead compound in the development of new anticancer drugs.
- Anti-inflammatory Agents : The ability to modulate inflammatory pathways suggests its use in treating inflammatory diseases.
- Antioxidants : Its antioxidant properties may be harnessed for protective therapies against oxidative stress-related conditions.
Research Findings and Case Studies
Several studies have explored the applications of similar compounds in medicinal chemistry:
- Oxadiazole Derivatives : Research has shown that oxadiazole derivatives possess significant anticancer activity by targeting specific kinases involved in tumor growth .
- Mechanistic Studies : Studies utilizing molecular docking and biochemical assays have identified specific molecular targets for compounds similar to 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, elucidating their mechanisms of action .
- Comparative Analysis : Comparative studies with similar compounds have highlighted the unique properties of this compound due to its structural components, which enhance its biological efficacy .
Mechanism of Action
The mechanism of action of 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of serine proteases and kinases, which are involved in cell growth and proliferation . The oxadiazole ring and benzooxazinone structure contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Estimated based on structural similarity.
Key Observations:
Core Heterocycle Influence: The benzoxazinone core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions in biological targets.
Substituent Effects: The 4-(benzyloxy)phenyl group on the oxadiazole ring increases lipophilicity compared to simpler aryl substituents (e.g., phenyl or methoxyphenyl), which may improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for analogs like 6-(substituted-phenyl)-4-methyl-benzoxazinones, where coupling reactions in DMF with cesium carbonate yield products in 70–85% efficiency . This suggests scalability for further pharmacological testing.
Biological Activity
The compound 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule that integrates multiple pharmacologically relevant structures. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxyphenyl group , an oxadiazole ring , and a benzo[b][1,4]oxazinone structure . Its molecular formula is with a molecular weight of approximately 413.43 g/mol. The structural complexity contributes to its unique biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase B (MAO B) , a target implicated in neurodegenerative diseases such as Parkinson's disease.
Antioxidant Activity
Research indicates that compounds containing oxadiazole and benzoxazine moieties exhibit significant antioxidant properties. The presence of the benzyloxy group enhances the electron-donating ability of the molecule, thereby increasing its capacity to scavenge free radicals.
Anticancer Activity
Several studies have investigated the anticancer potential of related oxadiazole derivatives. For instance:
- A study on 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives demonstrated potent inhibition of MAO B with low nanomolar IC50 values (1.4–4.6 nM), indicating high selectivity over MAO A . This suggests a promising pathway for developing cancer therapeutics targeting oxidative stress pathways.
In Vivo Studies
In vivo assessments have shown that these compounds can effectively inhibit tumor growth in various cancer models. For instance:
These findings highlight the compound's potential as an anticancer agent through selective inhibition of key enzymes involved in tumor metabolism.
Case Studies
- MAO B Inhibition Study :
- Anticancer Efficacy :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
